Saikosaponin D (hydrate)
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Overview
Description
Saikosaponin D (hydrate) is a triterpenoid saponin compound extracted from the roots of the Bupleurum plant, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor effects . It has gained significant attention in recent years for its potential in cancer therapy, as it inhibits the proliferation of various tumor cells and promotes apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several steps, starting from oleanolic acid. The process includes the preparation of aglycones of high oxidation state, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones . The key steps are:
Glycosylation: Regioselective glycosylation and gold (I)-catalyzed glycosylation are employed to construct the disaccharide fragment and install the glycans.
Industrial Production Methods: Industrial production of Saikosaponin D typically involves extraction from the Bupleurum plant roots. The process includes:
Extraction: The roots are dried and ground into a powder, followed by extraction using solvents such as ethanol or methanol.
Purification: The extract is purified using techniques like column chromatography to isolate Saikosaponin D.
Chemical Reactions Analysis
Types of Reactions: Saikosaponin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Glycosylation: The compound can undergo glycosylation to form glycosides.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Me4NBH(OAc)3 is used for reduction reactions.
Glycosylation: Gold (I) catalysts are employed for glycosylation reactions.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of Saikosaponin D .
Scientific Research Applications
Saikosaponin D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Saikosaponin D involves several molecular targets and pathways:
Inhibition of Tumor Cell Proliferation: Saikosaponin D inhibits the proliferation of tumor cells by modulating cell cycle regulators.
Promotion of Apoptosis: The compound induces apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
Autophagy Modulation: Saikosaponin D modulates autophagy by regulating the expression of autophagy-related proteins such as LC3-II and p62.
Enhancement of Drug Sensitivity: The compound enhances the sensitivity of tumor cells to anti-tumor drugs by modulating drug resistance pathways.
Comparison with Similar Compounds
Saikosaponin D is part of a larger group of saikosaponins, which include:
- Saikosaponin A
- Saikosaponin B
- Saikosaponin C
Comparison:
- Saikosaponin A: Known for its strong anti-inflammatory effects .
- Saikosaponin B: Exhibits immunomodulatory and hepatoprotective properties .
- Saikosaponin C: Similar to Saikosaponin D, it has anti-tumor and immunomodulatory effects .
Uniqueness: Saikosaponin D stands out due to its potent anti-tumor properties and its ability to enhance the sensitivity of tumor cells to anti-tumor drugs .
Properties
Molecular Formula |
C42H70O14 |
---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C42H68O13.H2O/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7;/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3;1H2/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+;/m1./s1 |
InChI Key |
XFTRITFNKLRYQT-YSHUAJIXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O.O |
Origin of Product |
United States |
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